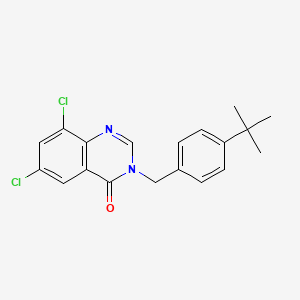

3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone

CAS No.: 853318-65-7

Cat. No.: VC16040360

Molecular Formula: C19H18Cl2N2O

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853318-65-7 |

|---|---|

| Molecular Formula | C19H18Cl2N2O |

| Molecular Weight | 361.3 g/mol |

| IUPAC Name | 3-[(4-tert-butylphenyl)methyl]-6,8-dichloroquinazolin-4-one |

| Standard InChI | InChI=1S/C19H18Cl2N2O/c1-19(2,3)13-6-4-12(5-7-13)10-23-11-22-17-15(18(23)24)8-14(20)9-16(17)21/h4-9,11H,10H2,1-3H3 |

| Standard InChI Key | HAECFVXZUXSGOK-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

3-(4-Tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone features a quinazolinone core substituted with a 4-tert-butylbenzyl group at position 3 and chlorine atoms at positions 6 and 8. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular formula | |

| Average mass | 361.266 g/mol |

| Monoisotopic mass | 360.079619 g/mol |

| IUPAC name | 6,8-Dichloro-3-[4-(2-methyl-2-propanyl)benzyl]-4(3H)-quinazolinone |

| CAS Registry Number | 853318-65-7 |

| ChemSpider ID | 5608089 |

The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the chlorine atoms contribute to electronic effects that influence reactivity .

Structural Elucidation

X-ray crystallography and NMR spectroscopy are typically employed to confirm the structure of quinazolinone derivatives. For this compound, the tert-butylbenzyl moiety introduces steric bulk, which may affect intermolecular interactions in crystal packing or binding to biological targets. The dichloro substitution pattern at positions 6 and 8 is consistent with analogs reported for antimicrobial and anticancer activities .

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of quinazolinones generally involves cyclocondensation of 2-aminobenzamide derivatives with carbonyl sources. For 3-(4-tert-butylbenzyl)-6,8-dichloro-4(3H)-quinazolinone, a plausible route includes:

-

Chlorination: Introducing chlorine atoms at positions 6 and 8 of the quinazolinone core via electrophilic aromatic substitution.

-

Alkylation: Attaching the 4-tert-butylbenzyl group using a benzyl halide derivative under basic conditions.

A recent advance in quinazolinone synthesis involves dimethyl sulfoxide (DMSO) as a carbon source and as an oxidant, enabling transition metal-free conditions. This method, reported by , achieves moderate to good yields (42–82%) for similar compounds and could be adapted for this derivative .

Structure-Activity Relationships (SAR)

-

Chlorine Substitution: Dichloro analogs often show improved potency over mono-substituted derivatives due to increased electron-withdrawing effects .

-

tert-Butyl Group: Enhances metabolic stability by resisting oxidative degradation, as observed in pharmacokinetic studies of similar molecules .

Analytical Characterization

Spectroscopic Techniques

-

NMR: and NMR spectra would reveal signals for the tert-butyl group (δ ~1.3 ppm for ), aromatic protons (δ 7.0–8.5 ppm), and carbonyl carbons (δ ~160 ppm) .

-

Mass Spectrometry: High-resolution MS would confirm the molecular ion peak at m/z 360.0796 .

Chromatographic Methods

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is commonly used for purity assessment. Typical mobile phases include acetonitrile/water mixtures with 0.1% formic acid .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields (e.g., 52–78% for similar compounds ) and energy-intensive conditions. Future work could explore photocatalytic or flow-chemistry approaches to improve efficiency.

Unexplored Pharmacological Profiles

Despite promising SAR trends, in vivo efficacy and toxicity data for this compound are absent. Targeted studies on kinase inhibition or antimicrobial assays are warranted.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume